molecular formula C16H10N4O4 B8197646 4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid

4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid

Cat. No.: B8197646
M. Wt: 322.27 g/mol
InChI Key: RYFVKTNONYVZPO-UHFFFAOYSA-N
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Description

4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid is a compound designed and explored primarily for its potential use as a linker in the construction of three-dimensional metal-organic frameworks (MOFs). This compound features a unique structure where a tetrazine ring is flanked by two benzoic acid groups, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4’-dicarboxybenzil with hydrazine hydrate, followed by cyclization to form the tetrazine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazine derivatives, while substitution reactions can produce a wide range of functionalized benzoic acid derivatives .

Scientific Research Applications

4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid exerts its effects is primarily through its ability to act as a linker in MOFs. The tetrazine ring and benzoic acid groups facilitate the formation of stable, three-dimensional structures by coordinating with metal ions. This coordination creates a porous framework that can be used for various applications, such as gas storage and catalysis .

Comparison with Similar Compounds

Uniqueness: 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid is unique due to the presence of the tetrazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the design of MOFs with specific functionalities .

Properties

IUPAC Name

4-[6-(4-carboxyphenyl)-1,2,4,5-tetrazin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4/c21-15(22)11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(8-4-10)16(23)24/h1-8H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFVKTNONYVZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 2
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 3
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 4
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 5
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
Reactant of Route 6
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid

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